molecular formula C12H7Cl3 B164854 2,3,4'-Trichlorobiphenyl CAS No. 38444-85-8

2,3,4'-Trichlorobiphenyl

Cat. No.: B164854
CAS No.: 38444-85-8
M. Wt: 257.5 g/mol
InChI Key: ZMHWQAHZKUPENF-UHFFFAOYSA-N
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Description

2,3,4’-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which consists of a biphenyl molecule with three chlorine atoms attached at the 2, 3, and 4’ positions. PCBs are a group of synthetic organic chemicals that were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s due to their environmental persistence and potential health hazards .

Biochemical Analysis

Biochemical Properties

2,3,4’-Trichlorobiphenyl mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .

Cellular Effects

2,3,4’-Trichlorobiphenyl has been found to have potent mutagenic effects in mammalian cells, with human CYP2E1 being a major activating enzyme . It has also been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Molecular Mechanism

The mechanism of action of 2,3,4’-Trichlorobiphenyl varies with the specific PCB. Dioxin-like PCBs like 2,3,4’-Trichlorobiphenyl bind to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes, mainly by inducing the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family .

Temporal Effects in Laboratory Settings

In laboratory settings, 2,3,4’-Trichlorobiphenyl has been found to undergo partial dechlorination to form dichlorinated monohydroxylated metabolites . Additionally, it has been found that the atmospheric oxidation mechanism initiated by OH radicals can degrade 2,3,4’-Trichlorobiphenyl .

Metabolic Pathways

The metabolic pathways of 2,3,4’-Trichlorobiphenyl involve the action of enzymes such as CYP2E1 . It has been found to undergo partial dechlorination to form dichlorinated monohydroxylated metabolites .

Transport and Distribution

2,3,4’-Trichlorobiphenyl is known to be transported and distributed within cells and tissues . It is a hydrophobic compound and is more likely to migrate and accumulate in soil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4’-Trichlorobiphenyl typically involves the palladium-catalyzed cross-coupling reaction of 4-chlorobenzene boronic acid with 2,3-dichlorobromobenzene . This method provides a high yield of the desired product under controlled conditions.

Industrial Production Methods

Industrial production methods for PCBs, including 2,3,4’-Trichlorobiphenyl, often involve the chlorination of biphenyl in the presence of a catalyst. The degree of chlorination and the specific positions of chlorine atoms can be controlled by adjusting the reaction conditions, such as temperature and chlorine concentration .

Comparison with Similar Compounds

2,3,4’-Trichlorobiphenyl is one of many polychlorinated biphenyls (PCBs). Similar compounds include:

The uniqueness of 2,3,4’-Trichlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.

Properties

IUPAC Name

1,2-dichloro-3-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHWQAHZKUPENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7091549
Record name 2,3,4'-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7091549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38444-85-8
Record name 2,3,4′-Trichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38444-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4'-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4'-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7091549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4'-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GT5EC8H71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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